REACTION_CXSMILES
|
[O:1]([CH:8]([CH3:12])[CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:13][C:14](C)=[O:15].OS(O)(=O)=O.O=[Cr](=O)=O.C(O)(C)C>CC(C)=O>[O:1]([CH:8]([CH3:12])[CH2:9][C:10]([O:15][CH2:14][CH3:13])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for additional 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture is stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
acetone is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water is added to the residue
|
Type
|
EXTRACTION
|
Details
|
the residue is extracted with ethyl acetate twice
|
Type
|
WASH
|
Details
|
The organic layer is washed with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 1N aqueous solution of sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate again
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 50 ml of ether
|
Type
|
ADDITION
|
Details
|
an ethereal solution of diazoethane is added at 0° C. until the orange color persists
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography on silica gel (50 of silica gel, ethyl acetate-n-hexane=1:19)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C(CC(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.35 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |